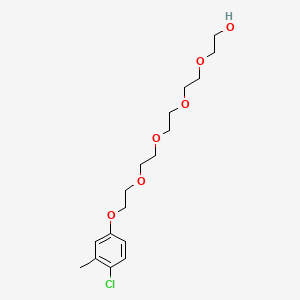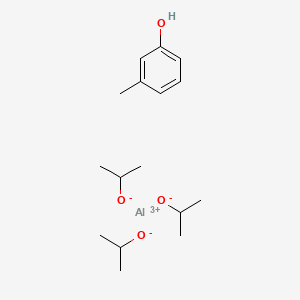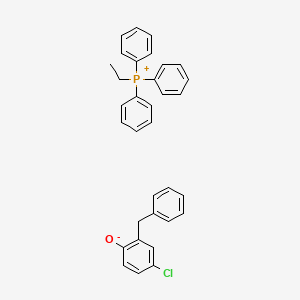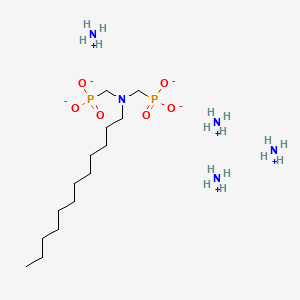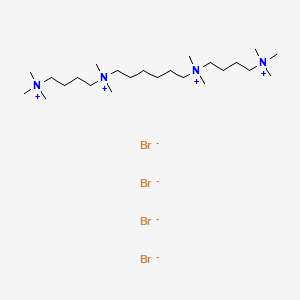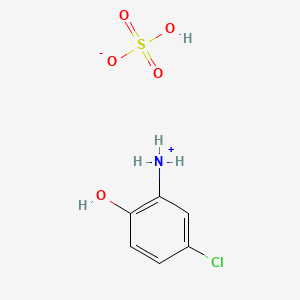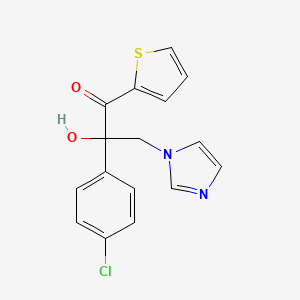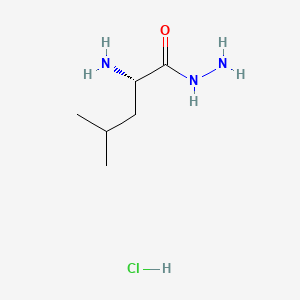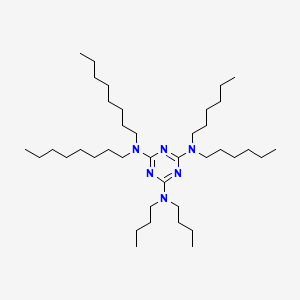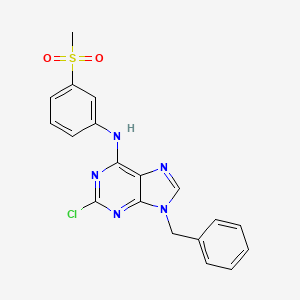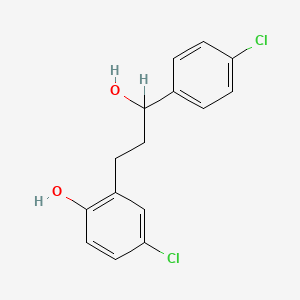
Einecs 308-610-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 308-610-1, also known as 1-Eicosanol, phosphate, compound with 2-aminoethanol, is a chemical compound with the molecular formula C22H50NO5P and a molecular weight of 439.61 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Eicosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of 1-Eicosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The raw materials, 1-Eicosanol, phosphoric acid, and 2-aminoethanol, are mixed in reactors under controlled conditions. The product is then purified through distillation, crystallization, or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Eicosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethanol derivatives.
Scientific Research Applications
1-Eicosanol, phosphate, compound with 2-aminoethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on cellular processes and signaling pathways.
Industry: Utilized in the formulation of various industrial products, including surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Eicosanol, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The aminoethanol moiety can interact with various biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Octadecanol, phosphate, compound with 2-aminoethanol
- 1-Hexadecanol, phosphate, compound with 2-aminoethanol
- 1-Dodecanol, phosphate, compound with 2-aminoethanol
Uniqueness
1-Eicosanol, phosphate, compound with 2-aminoethanol is unique due to its longer carbon chain (C20) compared to similar compounds. This longer chain can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The specific combination of 1-Eicosanol and 2-aminoethanol also imparts unique characteristics that make it suitable for specific applications in research and industry.
Properties
CAS No. |
98143-45-4 |
|---|---|
Molecular Formula |
C22H50NO5P |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-aminoethanol;icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;3-1-2-4/h2-20H2,1H3,(H2,21,22,23);4H,1-3H2 |
InChI Key |
NELQZYXUQISSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



